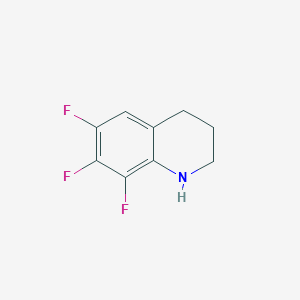

![molecular formula C22H22N4O6 B2637864 5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1251604-08-6](/img/structure/B2637864.png)

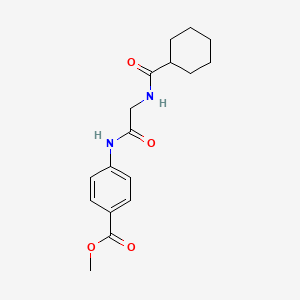

5-[3-(3,4-Dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound seems to be a complex organic molecule with multiple functional groups, including a pyrazolidin ring and an oxadiazole ring, both of which are nitrogen-containing heterocycles . These types of compounds often exhibit a broad range of biological activities .

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds have been synthesized through various reactions. For instance, a related pyrazolo-pyridine analogue was synthesized in two steps: first, a monoketone curcumin analogue was synthesized through a Claisen–Schmidt reaction, and then the title compound was synthesized through intermolecular cyclization under reflux condition .Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed by spectroscopic analysis, including UV, FT-IR, HRMS, 1D NMR (1H-NMR, 13C-NMR, 1D-TOCSY), and 2D NMR (COSY, HSQC, HMBC) .Aplicaciones Científicas De Investigación

- Researchers have explored the potential of this compound as an anticancer agent. It exhibits cytotoxicity against both resistant and non-resistant tumor cells. Although it doesn’t sensitize Doxorubicin (DOX)-resistant breast cancer cells, it does intercalate with DNA, leading to increased melting temperature and DNA lengthening .

- Nitrogen-containing heterocycles play a crucial role in natural products and synthetic compounds. This compound falls into this category, contributing to the broader field of nitrogen heterocycle research .

Anticancer Activity

Nitrogen-Containing Heterocycles

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as pyrazolines and their derivatives, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including DNA, enzymes like acetylcholinesterase (AChE), and various cellular receptors .

Mode of Action

The interaction of these compounds with their targets can lead to various changes. For instance, some pyrazoline derivatives have been found to intercalate with DNA, causing an increase in melting temperature and considerable DNA lengthening and viscosity increase .

Biochemical Pathways

These compounds can affect various biochemical pathways. For example, they can influence the production of reactive oxygen species (ROS) and other free radicals, which are involved in cellular damage .

Result of Action

The molecular and cellular effects of these compounds can vary widely depending on their specific targets and mode of action. Some pyrazoline derivatives, for example, have demonstrated cytotoxic activity against resistant and non-resistant tumor cells .

Safety and Hazards

Propiedades

IUPAC Name |

5-[3-(3,4-dimethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O6/c1-27-15-7-6-12(8-16(15)28-2)19-14(11-23-25-19)22-24-21(26-32-22)13-9-17(29-3)20(31-5)18(10-13)30-4/h6-10,14,19,23,25H,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYGNDGBHRBKUNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-4-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2637785.png)

![4-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine](/img/structure/B2637787.png)

![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2637789.png)

![N-benzyl-4-ethylbenzo[d]thiazol-2-amine](/img/structure/B2637791.png)

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2637794.png)

![Ethyl 1-[(ethoxycarbonyl)amino]-2-oxo-2-phenylethylcarbamate](/img/structure/B2637795.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylbenzamide](/img/structure/B2637797.png)

![5-chloro-1,3-dimethyl-4-[(E)-2-phenylethenyl]-1H-pyrazole](/img/structure/B2637803.png)